T338C Src-IN-1

描述

该化合物表现出高水平的抑制活性,IC50 值为 111 纳摩尔,与对野生型 c-Src 的活性相比,其抑制效率显著更高 。该化合物主要用于科学研究,以研究 Src 激酶在各种细胞过程中的作用。

准备方法

合成路线和反应条件

T338C Src-IN-1 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,通常涉及专门的试剂和催化剂,以实现所需的纯度和产率 。

工业生产方法

This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保一致性和高产率。该工艺可能包括结晶、纯化和质量控制等步骤,以满足科学研究应用所需的标准 。

化学反应分析

反应类型

T338C Src-IN-1 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰分子内的某些官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应的条件被仔细控制以获得所需产物 。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化衍生物,而取代反应可能导致 this compound 的修饰类似物 。

科学研究应用

Selectivity and Potency

The selectivity and potency of T338C Src-IN-1 have been demonstrated through extensive biochemical assays. A study comparing various c-Src variants revealed that T338C exhibits a catalytic efficiency significantly higher than other variants, making it an effective tool for studying Src-related signaling pathways . The following table summarizes key kinetic parameters:

| c-Src Variant | (min) | (μM) | (min μM) |

|---|---|---|---|

| Wild Type | 159 ± 4 | 31.9 ± 3.0 | 4.99 ± 0.40 |

| T338C | 183 ± 3 | 21.9 ± 1.7 | 8.34 ± 0.57 |

| AS1 | 51.9 ± 1.9 | 87.5 ± 12.6 | 0.592 ± 0.072 |

This data indicates that this compound not only retains wild-type activity but also enhances the overall catalytic efficiency compared to other variants .

Targeting Oncogenic Pathways

Src kinases are implicated in numerous cancers, including breast, colon, and lung cancer. The use of this compound allows researchers to dissect the role of Src in tumorigenesis and metastasis by selectively inhibiting its activity in cancer cell lines .

Case Study: Breast Cancer

In a recent study, the application of this compound in breast cancer models demonstrated significant inhibition of cell proliferation and migration, suggesting its potential as a therapeutic agent for treating Src-dependent tumors . The study utilized both in vitro assays and xenograft models to validate the efficacy of this compound.

Synergistic Effects with Other Therapies

This compound has also been evaluated for its synergistic effects when combined with other targeted therapies, such as HER2 inhibitors in breast cancer treatment. Preliminary results indicate enhanced anti-tumor activity when used in conjunction with these agents, highlighting its potential for combination therapies .

Broader Implications in Chemical Genetics

The development of this compound exemplifies the advancements in chemical genetics, where engineered proteins are used to create highly selective inhibitors that can be applied across various biological contexts . This approach not only aids in understanding kinase biology but also paves the way for novel therapeutic strategies.

作用机制

T338C Src-IN-1 通过特异性结合到 c-Src 激酶的突变形式 T338C 来发挥其作用。这种结合抑制了激酶活性,从而阻断了由 Src 激酶调控的下游信号通路。涉及的分子靶点和通路包括 Src 激酶信号级联反应的一部分的各种蛋白质和酶 。

相似化合物的比较

类似化合物

达沙替尼: 另一种 Src 激酶抑制剂,对多种激酶具有更广泛的活性。

波舒替尼: 一种双重 Src/Abl 激酶抑制剂,用于治疗慢性髓系白血病。

独特性

T338C Src-IN-1 对 c-Src 的突变形式 T338C 具有很高的特异性和效力,这使其成为研究这种突变激酶在各种生物学过程中的特定作用的宝贵工具。其选择性和有效性使其与其他 Src 激酶抑制剂区分开来 。

生物活性

T338C Src-IN-1 is a specialized compound designed to inhibit the T338C mutant of the Src tyrosine kinase, a critical player in various cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, potency, selectivity, and implications for research and therapeutic applications.

Overview of Src Kinase

Src is a non-receptor protein tyrosine kinase that plays a pivotal role in regulating cellular processes such as growth, differentiation, and survival. It is implicated in several signaling pathways, including those activated by receptor tyrosine kinases and integrins. The dysregulation of Src activity is associated with various cancers, making it a target for therapeutic intervention.

This compound targets the T338C variant of Src, which features a cysteine gatekeeper residue. This modification allows for selective inhibition by electrophilic compounds. The binding of this compound to this engineered cysteine results in irreversible inhibition, effectively blocking the kinase's activity.

Key Findings

- Selectivity and Potency : this compound exhibits high selectivity for the T338C variant over wild-type (WT) Src. Inhibition studies reveal an IC50 value of 111 nM for T338C compared to significantly higher values for WT Src, indicating a tenfold increase in potency against the mutant form .

- Catalytic Efficiency : The catalytic efficiency of T338C c-Src was found to be significantly enhanced compared to other variants. The following table summarizes kinetic parameters:

| c-Src Variant | (min) | (μM) | (min μM) |

|---|---|---|---|

| WT | 159 ± 4 | 31.9 ± 3.0 | 4.99 ± 0.40 |

| T338C | 183 ± 3 | 21.9 ± 1.7 | 8.34 ± 0.57 |

| AS1 | 51.9 ± 1.9 | 87.5 ± 12.6 | 0.592 ± 0.072 |

These results indicate that T338C c-Src has an improved catalytic efficiency compared to WT and other variants .

Structural Insights

The structural basis for the selectivity of this compound has been elucidated through X-ray crystallography. The compound forms a covalent bond with the cysteine residue at position 338, stabilizing its binding and leading to irreversible inhibition . The cocrystal structure reveals how the bulky inhibitor complements the altered ATP-binding site created by the cysteine gatekeeper.

Case Study: Cancer Research

In experimental models, this compound has been utilized to assess its effects on cancer cell lines that express the T338C mutant form of Src. Results indicate that treatment with this compound leads to reduced cell proliferation and increased apoptosis in these cells, highlighting its potential as a therapeutic agent in Src-driven malignancies.

Implications for Chemical Genetics

The development of this compound exemplifies a novel approach in chemical genetics, utilizing engineered kinases with specific gatekeeper mutations to create highly selective inhibitors . This strategy not only enhances our understanding of kinase biology but also paves the way for targeted therapies that minimize off-target effects.

属性

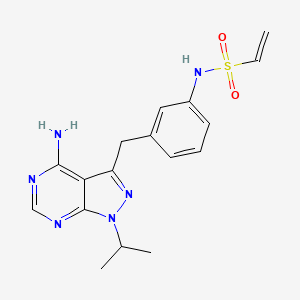

IUPAC Name |

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFALAKLPXVLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。